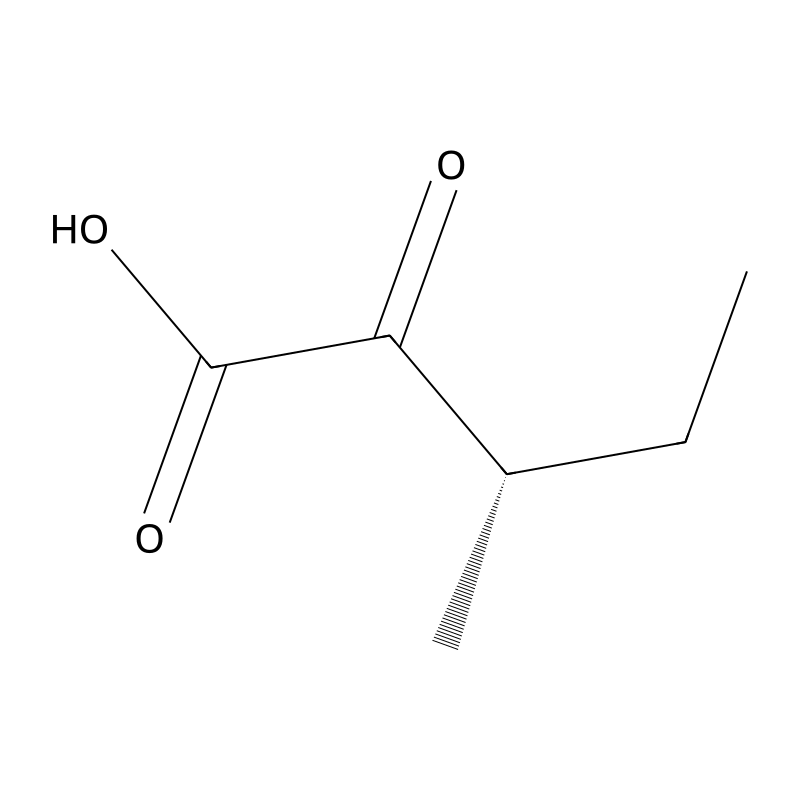

Pentanoic acid, 3-methyl-2-oxo-, (3S)-

Content Navigation

Racemic KMV causes L-alloisoleucine contamination in transamination, halving L-isoleucine yield and complicating purification. The single (3S)-enantiomer eliminates this dead-end, delivering stereochemical fidelity for downstream applications.

- Enantioselective biocatalysis: enables >99% theoretical yield of pure L-isoleucine without chiral separation bottlenecks.

- Nitrogen-free nutrition: safe carbon skeleton for renal/liver patient formulas; no alloisoleucine accumulation.

- Metabolic diagnostics: required calibrator for MSUD LC-MS/MS panels to resolve the diagnostic S-KMV:R-KMV ratio.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Isomeric SMILES

Synonyms

Purity

Package Size

Pentanoic acid, 3-methyl-2-oxo-, (3S)- (CAS 24809-08-3), commonly referred to as (S)-alpha-keto-beta-methylvaleric acid or S-KMV, is the direct alpha-keto acid analogue of the essential amino acid L-isoleucine. In industrial biocatalysis and clinical metabolomics, it serves as a targeted chiral building block and a highly specific metabolic biomarker. Unlike generic branched-chain keto acids, S-KMV possesses a defined (3S) stereocenter that dictates its strict biological and enzymatic reactivity [1]. Procurement of this exact enantiomer is primarily driven by its necessity in enantioselective transamination workflows, the formulation of specialized nitrogen-free nutritional supplements for renal care, and its role as a required analytical standard in metabolic diagnostics such as Maple Syrup Urine Disease (MSUD)[2].

Research Fit

References

- [1] Schadewaldt, P., et al. 'Determination of R- and S-3-methyl-2-oxopentanoate enantiomers in human plasma: suitable method for label enrichment analysis.' Journal of Chromatography B, Biomedical Sciences and Applications, 682, 209-218 (1996).

- [2] Schadewaldt, P., et al. 'Renal clearance of branched-chain L-amino and 2-oxo acids in maple syrup urine disease.' Journal of Inherited Metabolic Disease, 22(6), 700-714 (1999).

Substituting (3S)-3-methyl-2-oxopentanoic acid with its racemic counterpart (R,S-KMV) or structurally related branched-chain keto acids fundamentally compromises both synthetic and biological workflows. The branched-chain amino acid transaminases (BCATs) that process these compounds are highly stereospecific[1]. If the racemic mixture is used as a precursor, the (3R) enantiomer is transaminated into L-alloisoleucine—a non-proteinogenic amino acid that acts as a metabolic dead-end and a contaminant [2]. In clinical and nutritional applications, this leads to off-target plasma accumulation, while in industrial biocatalysis, it halves the theoretical yield of pure L-isoleucine and introduces severe downstream purification bottlenecks. Consequently, generic substitution is non-viable for any application requiring stereochemical fidelity.

Substitution Risk

References

- [1] BRENDA Enzyme Database. 'Information on EC 2.6.1.42 - branched-chain-amino-acid transaminase.'

- [2] Schimassek, H., et al. 'Effects of branched-chain alpha-keto acids on plasma amino acid concentrations in carbon tetrachloride-intoxicated rats.' Journal of Parenteral and Enteral Nutrition, 11(6), 571-576 (1987).

Elimination of L-Alloisoleucine Byproducts

In enzymatic synthesis using branched-chain amino acid transaminases (BCAT), the stereochemistry of the keto-acid precursor strictly determines the amino acid product. Utilizing the pure (3S)-3-methyl-2-oxopentanoic acid ensures conversion to L-isoleucine. In contrast, utilizing the racemic R,S-mixture results in the (3R)-isomer being converted into L-alloisoleucine [1]. This stereochemical divergence effectively reduces the target L-isoleucine yield by up to 50% when using the racemate, while simultaneously generating a structurally similar contaminant that is notoriously difficult to separate via standard chromatographic methods.

| Evidence Dimension | Enzymatic conversion byproduct generation |

| Target Compound Data | 0% L-alloisoleucine formation (exclusive L-isoleucine yield) |

| Comparator Or Baseline | Racemic R,S-3-methyl-2-oxopentanoic acid (yields ~50% L-alloisoleucine) |

| Quantified Difference | Complete elimination of the non-proteinogenic L-alloisoleucine byproduct |

| Conditions | BCAT-catalyzed transamination assays |

Procuring the pure (3S) isomer is mandatory for industrial biocatalysis to maximize L-isoleucine yield and avoid costly downstream chiral separations.

Prevention of Off-Target Plasma Accumulation

Branched-chain alpha-keto acids are frequently utilized as nitrogen-free substitutes for amino acids in chronic kidney disease (CKD) or hepatic failure formulations. In vivo studies demonstrate that continuous intravenous or intragastric administration of racemic R,S-alpha-keto-beta-methylvaleric acid leads to a significant, abnormal increase in plasma L-alloisoleucine levels [1]. Substituting the racemate with the pure (3S)-enantiomer mitigates this effect, maintaining baseline plasma profiles and preventing the accumulation of the non-physiological isomer[1].

| Evidence Dimension | Plasma L-alloisoleucine accumulation post-administration |

| Target Compound Data | Maintains baseline plasma alloisoleucine levels |

| Comparator Or Baseline | Racemic mixture (causes significant elevation in plasma alloisoleucine) |

| Quantified Difference | Prevention of off-target metabolite accumulation in vivo |

| Conditions | Intravenous and intragastric administration in mammalian models |

For pharmaceutical and nutritional buyers formulating keto-analogues, the (3S) isomer is critical to ensure patient safety and regulatory compliance regarding non-proteinogenic impurities.

MSUD and Diabetes Biomarker Calibration

In the diagnosis and monitoring of metabolic disorders such as Maple Syrup Urine Disease (MSUD) and diabetes mellitus, the exact ratio of S-KMV to R-KMV in human plasma is a critical diagnostic metric. The fractional renal excretion of these enantiomers differs significantly, with S-KMV ranging from 0.26–24.6% and R-KMV ranging from 0.1–35.9% in classical MSUD patients [1]. Because the biological system processes and excretes these isomers differently, clinical LC-MS/MS assays require the exact (3S)-3-methyl-2-oxopentanoic acid as an analytical standard to accurately quantify the S-KMV:R-KMV ratio, a task impossible with racemic mixtures or related keto-acids like alpha-ketoisocaproic acid (KIC) [1].

| Evidence Dimension | Fractional renal excretion and diagnostic ratio utility |

| Target Compound Data | S-KMV specific clearance (0.26–24.6%) |

| Comparator Or Baseline | R-KMV clearance (0.1–35.9%) and KIC (0.1–25%) |

| Quantified Difference | Enantiomer-specific clearance rates necessitate pure standards for the S-KMV:R-KMV diagnostic ratio |

| Conditions | Plasma and urine metabolic profiling in MSUD patients |

Diagnostic laboratories must procure the exact (3S) enantiomer to calibrate LC-MS/MS equipment for accurate metabolic disease screening.

Biocatalysis for L-Isoleucine

Driven by its conversion to L-isoleucine without L-alloisoleucine contamination, S-KMV is a targeted precursor for transaminase-mediated biocatalysis. It is specifically selected by chemical manufacturers designing enzymatic cascades where high enantiomeric excess (ee) and simplified downstream purification are critical [1].

Keto-Analogue Therapeutic Formulation

In the development of nitrogen-free nutritional supplements for chronic kidney disease (CKD) or liver failure, S-KMV is utilized to provide the carbon skeleton of L-isoleucine without increasing nitrogen load. Its pure (3S) form is required to prevent the in vivo accumulation of non-physiological alloisoleucine, ensuring a safe metabolic profile for long-term enteral or parenteral administration [2].

Analytical Standards for Metabolomics

S-KMV is a required analytical standard for LC-MS/MS diagnostic panels screening for Maple Syrup Urine Disease (MSUD) and diabetes mellitus. Because the S-KMV:R-KMV ratio is a validated biomarker for these conditions, diagnostic labs must procure the pure (3S) enantiomer to accurately calibrate their instruments and resolve the distinct metabolic signatures of branched-chain keto acids [3].

Application Fit Matrix

References

- [1] BRENDA Enzyme Database. 'Information on EC 2.6.1.42 - branched-chain-amino-acid transaminase.'

- [2] Schimassek, H., et al. 'Effects of branched-chain alpha-keto acids on plasma amino acid concentrations in carbon tetrachloride-intoxicated rats.' Journal of Parenteral and Enteral Nutrition, 11(6), 571-576 (1987).

- [3] Schadewaldt, P., et al. 'Renal clearance of branched-chain L-amino and 2-oxo acids in maple syrup urine disease.' Journal of Inherited Metabolic Disease, 22(6), 700-714 (1999).

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Other CAS

Wikipedia

Use Classification

Explore Compound Types